molecular formula C32H48N2O7 B14121103 1-Benzyl 5-(2,5-dioxopyrrolidin-1-yl) palmitoyl-L-glutamate

1-Benzyl 5-(2,5-dioxopyrrolidin-1-yl) palmitoyl-L-glutamate

Cat. No.: B14121103
M. Wt: 572.7 g/mol
InChI Key: MKKUOKAPKNGKMN-MHZLTWQESA-N
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Description

(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate is a synthetic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role in the synthesis of glucagon-like peptide-1 (GLP-1) analogs, which are used in the treatment of type 2 diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate involves several steps. One common method includes the coupling of a palmitoyl derivative with a glutamic acid derivative. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with the reaction being carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of automated synthesizers and purification systems to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler derivatives of the original compound .

Scientific Research Applications

(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: It plays a crucial role in the development of GLP-1 analogs, which are used in the treatment of type 2 diabetes.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate involves its interaction with specific molecular targets. In the case of GLP-1 analogs, the compound binds to GLP-1 receptors, stimulating insulin release and reducing blood glucose levels. The pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels, leading to enhanced insulin secretion .

Comparison with Similar Compounds

Similar Compounds

    Nε-Palmitoyl-L-glutamic Acid γ-Succinimidyl-α-tert-butyl Ester: This compound is structurally similar and also used in the synthesis of GLP-1 analogs.

    Palmitoyl-Glu (OSu)-OtBu: Another similar compound with applications in peptide synthesis.

Uniqueness

(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate is unique due to its specific structure, which allows for efficient coupling with GLP-1 peptides. This makes it particularly valuable in the development of long-acting GLP-1 analogs for diabetes treatment .

Properties

Molecular Formula

C32H48N2O7

Molecular Weight

572.7 g/mol

IUPAC Name

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(hexadecanoylamino)pentanedioate

InChI

InChI=1S/C32H48N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(35)33-27(32(39)40-25-26-18-15-14-16-19-26)21-24-31(38)41-34-29(36)22-23-30(34)37/h14-16,18-19,27H,2-13,17,20-25H2,1H3,(H,33,35)/t27-/m0/s1

InChI Key

MKKUOKAPKNGKMN-MHZLTWQESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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